2-Aminocyclohexa-2,5-diene-1,4-dione

Übersicht

Beschreibung

2-Aminocyclohexa-2,5-diene-1,4-dione, also known as 2,5-diamino-2,5-cyclohexadiene-1,4-dione, is an organic compound with the molecular formula C6H6N2O2. This compound is characterized by its unique structure, which includes a cyclohexadiene ring substituted with amino groups at the 2 and 5 positions and carbonyl groups at the 1 and 4 positions. It is a yellow crystalline powder that is stable under normal conditions but can decompose under high temperatures, light, and oxygen exposure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

From 3,6-Diamino-3,6-cyclohexadiene-1,4-dione: This method involves the reaction of 3,6-diamino-3,6-cyclohexadiene-1,4-dione with an acid catalyst.

From 3,6-Dibromo-3,6-cyclohexadiene-1,4-dione: Another synthetic route involves the reaction of 3,6-dibromo-3,6-cyclohexadiene-1,4-dione with ammonia, followed by hydrolysis.

Industrial Production Methods

Industrial production of 2-aminocyclohexa-2,5-diene-1,4-dione typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group at position 2 directs reactivity toward nucleophilic attacks at adjacent positions (C1, C3, C5). Key findings include:

Amination and Alkylation

-

Primary Aliphatic Amines : React via nucleophilic addition at C3 or C5, forming bis-amino derivatives. For example, reactions with N-(3-aminopropyl)-2-pipecoline yield bis-substituted products like 2,5-bis(3-(2-methylpiperidin-1-yl)propylamino)-3-chlorocyclohexa-2,5-diene-1,4-dione .

-

Aromatic Amines : Aniline derivatives undergo regiodivergent addition/oxidation pathways. Theoretical studies show energy barriers for nucleophilic attack at C3 (ΔG‡ = 302.3 kcal/mol) are lower than at C2 (ΔG‡ = 317.9 kcal/mol), favoring C3 substitution .

| Reaction Type | Nucleophile | Position | Energy Barrier (kcal/mol) | Product Type |

|---|---|---|---|---|

| Substitution | Phenolate | C2 | 378.9 | 3-Aryloxy |

| Addition/Oxidation | Aniline | C3 | 302.3 | 2-Phenylamino |

Solvent Effects

-

Acetonitrile : Promotes substitution mechanisms (e.g., phenolate reactions) .

-

Water : Favors addition/oxidation pathways (e.g., aniline reactions) .

Electrophilic Reactions

The electron-rich amino group facilitates electrophilic aromatic substitution (EAS) at C5 or C6:

Halogenation

-

Chlorination with Cl₂ in dichloromethane yields 3,5,6-trichloro-2-(4-tert-butylbenzylamino)cyclohexa-2,5-diene-1,4-dione .

Formylation

-

Vilsmeier-Haack formylation introduces aldehyde groups at C5, producing derivatives like 2-(4-Formyl-2-methoxyphenoxy)-6-methoxy-cyclohexa-2,5-diene-1,4-dione .

Condensation and Cyclization

The amino group participates in Schiff base formation and cycloadditions:

Schiff Base Formation

Ultrasound-Assisted Reactions

-

Ultrasound irradiation in aqueous media accelerates condensation with anilines, yielding phenylaminoquinones like 2-(4-fluorophenylamino)-6-tert-butylcyclohexa-2,5-diene-1,4-dione .

Redox Behavior

The quinone core undergoes reversible reduction to hydroquinone:

Antioxidant Activity

-

Generates semiquinone radicals via one-electron transfer, detected via EPR spectroscopy .

-

Alkyl chain substitutions (e.g., hexyl groups) enhance redox-mediated cytotoxicity in cancer cells .

Biological Activity

Derivatives exhibit structure-dependent bioactivity:

Antiproliferative Effects

-

2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione : Induces apoptosis in melanoma cells via caspase activation and PARP cleavage .

-

EC₅₀ Values : Range from 1.2–4.7 µM against human tumor cell lines .

General Procedure for Amination

-

Dissolve 2-aminocyclohexa-2,5-diene-1,4-dione (1 mmol) and nucleophile (1.2 mmol) in acetonitrile/water.

-

Add K₂CO₃ (1.5 mmol) and stir at 25–40°C for 3–6 h.

-

Extract with ethyl acetate, purify via silica gel chromatography (hexane/EtOAc).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 2-aminocyclohexa-2,5-diene-1,4-dione as an antiproliferative agent. Research indicates that derivatives of this compound can induce cytotoxic effects against various human cancer cell lines.

- Case Study: Cytotoxicity Evaluation

- A study evaluated the cytotoxic effects of several derivatives against human melanoma and breast cancer cell lines using MTT assays.

- Results indicated that compounds with longer alkyl chains exhibited enhanced bioactivity, particularly against melanoma cells. For instance, the derivative 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione showed significant pro-apoptotic activity mediated by caspase activation .

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound V | Melanoma M14 | 12 | Apoptosis via caspase activation |

| HU-331 | Breast Cancer | 15 | Induction of ROS |

| Compound XII | Prostate Cancer | 10 | Antiangiogenic effects |

Environmental Applications

The compound is also being studied for its role in environmental chemistry, particularly in assessing the degradation of pollutants.

- Case Study: Degradation Studies

Toxicological Studies

Understanding the toxicity profile of this compound is crucial for its safe application in various fields.

| Endpoint | Value | Source |

|---|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg | US EPA ToxValDB |

| Skin Irritation | Moderate | Safety Data Sheet |

| Eye Irritation | Severe | Safety Data Sheet |

Wirkmechanismus

The mechanism by which 2-aminocyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

Pathways Involved: It may affect oxidative stress pathways by participating in redox reactions, influencing cellular processes related to oxidative damage and repair.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but with hydroxyl groups instead of amino groups.

2,5-Diamino-1,4-benzoquinone: Another related compound with a similar quinone structure but different substitution pattern.

Uniqueness

2-Aminocyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

2-Aminocyclohexa-2,5-diene-1,4-dione, also known as 6PPD-quinone, has garnered significant attention in recent years due to its biological activities and potential environmental impacts. This compound is a transformation product of the rubber antioxidant 6PPD, widely used in tire manufacturing. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

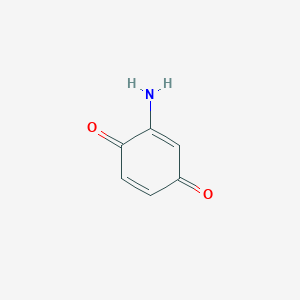

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexadiene core with amino and carbonyl functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study synthesized various substituted compounds and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives demonstrated significant inhibition zones, suggesting their potential as antibacterial agents .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| 6j | Staphylococcus aureus | 15 |

| 6j | Escherichia coli | 12 |

| 6j | Pseudomonas aeruginosa | 10 |

Toxicological Studies

Recent findings have highlighted the acute toxicity of 6PPD-quinone in aquatic environments. It has been shown to be harmful to aquatic organisms, raising concerns about its environmental impact when released into water bodies . The compound's toxicity is attributed to its ability to disrupt cellular functions in target organisms.

Case Studies

One significant study focused on the occurrence of 6PPD-quinone in urban runoff and its effects on aquatic life. The research found that elevated levels of this compound were linked to harmful effects on fish populations in stormwater-impacted streams. The study emphasized the need for better management practices to mitigate the release of such contaminants into the environment .

The biological activity of this compound is believed to involve oxidative stress mechanisms. Its structure allows for redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as lipids, proteins, and DNA. This oxidative stress is a key factor in the compound's antimicrobial and toxicological effects .

Eigenschaften

IUPAC Name |

2-aminocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c7-5-3-4(8)1-2-6(5)9/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXKXSJKLJZXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599875 | |

| Record name | 2-Aminocyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2783-57-5 | |

| Record name | 2-Aminocyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.